molecular formula C13H21NO3 B2518497 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- CAS No. 543910-82-3

2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel-

Cat. No.: B2518497
CAS No.: 543910-82-3
M. Wt: 239.31 g/mol
InChI Key: SGPWUVURFSJYQO-VHSXEESVSA-N
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Description

2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- is a synthetic organic compound with a unique stereochemical configuration. It belongs to the class of isoindole derivatives and exhibits interesting chemical properties that make it a subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- typically involves multi-step organic reactions. One common approach begins with the cyclization of suitable starting materials under specific conditions to form the isoindole ring structure. Further esterification and oxidation steps lead to the final product. Key reagents and catalysts, such as transition metal catalysts or organic bases, are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production often scales up the laboratory procedures and optimizes them for efficiency and yield. Techniques such as continuous flow synthesis, solvent optimization, and advanced purification methods are employed to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxo-derivatives.

  • Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, affecting the compound's reactivity.

  • Substitution: Nucleophilic substitution reactions are common, where substituents replace hydrogen atoms in the isoindole ring.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are critical for controlling these reactions.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation may yield ketones or carboxylic acids.

  • Reduction may produce alcohols.

  • Substitution reactions result in modified isoindole derivatives with diverse functional groups.

Scientific Research Applications

2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities and interactions with biomolecules.

  • Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

  • Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity. These interactions can trigger downstream pathways leading to the desired biological or chemical effects. Detailed studies often reveal the exact binding sites and conformational changes induced by the compound.

Comparison with Similar Compounds

Compared to other isoindole derivatives, 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- stands out due to its stereochemical configuration and functional group composition. These features contribute to its unique reactivity and application potential.

List of Similar Compounds

  • 2H-Isoindole-2-carboxylic acid derivatives

  • Octahydro-isoindole compounds

  • Oxo-isoindole esters

By detailing its preparation methods, chemical reactions, applications, and comparative analysis, we gain a comprehensive understanding of this fascinating compound. Fascinated by its potential in diverse scientific fields? Imagine what else might be unlocked in the realm of chemistry.

Properties

CAS No.

543910-82-3

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1

InChI Key

SGPWUVURFSJYQO-VHSXEESVSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCC(=O)[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1

solubility

not available

Origin of Product

United States

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